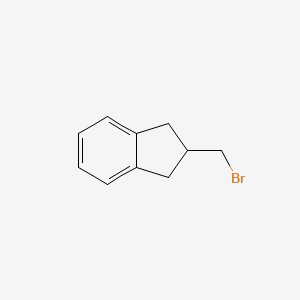

2-(Bromomethyl)-2,3-dihydro-1H-indene

Descripción general

Descripción

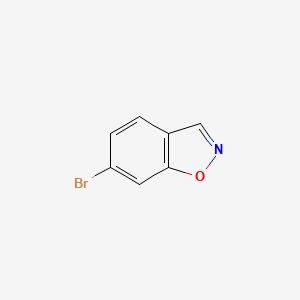

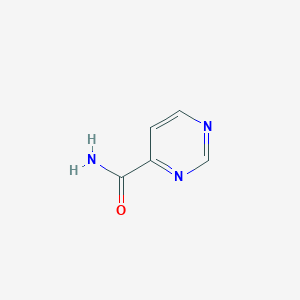

The compound "2-(Bromomethyl)-2,3-dihydro-1H-indene" is a brominated derivative of the indene molecule, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene ring. The presence of the bromomethyl group at the 2-position indicates potential reactivity for further chemical transformations, making it an interesting target for synthetic applications.

Synthesis Analysis

The synthesis of brominated indene derivatives can be achieved through various methods. For instance, 2-bromo-1-aryl-1H-indenes can be synthesized from gem-dibromocyclopropanes via a domino reaction sequence involving silver(I) promoted ionization and electrocyclic ring-opening, followed by a ring-closing reaction . Similarly, 2,3-dibromo-1H-indene derivatives can be prepared through the acid-induced intramolecular cyclization of dibromoallylalcohols . These methods demonstrate the versatility of brominated indenes as synthetic building blocks for a range of chemical compounds.

Molecular Structure Analysis

The molecular structure of brominated indene derivatives can be complex and is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 6,6'-bis(dibromomethyl)-[2,2'-bi-1H-indene]-3,3'-diethyl-3,3'-dihydroxy-1,1'-dione, was analyzed and found to have a molecular arrangement with defective tightness compared to its precursor . Such structural analyses are crucial for understanding the properties and reactivity of these molecules.

Chemical Reactions Analysis

Brominated indenes are versatile intermediates that can undergo various chemical reactions. They can be used in cross-coupling reactions, such as the Suzuki–Miyaura protocol, to further functionalize the molecule . The bromomethyl group in particular is a reactive site that can participate in nucleophilic substitution reactions, potentially leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indenes can be significantly affected by the substitution pattern on the indene core. For instance, the introduction of bromine atoms can influence the photochromic and photomagnetic properties of the compounds . The electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) can also be altered by bromination, as these changes can affect the electron distribution within the molecule .

Aplicaciones Científicas De Investigación

-

Synthesis and Characterisation of Isomeric Derivatives

- Field : Organic Chemistry

- Application : Bromo-substituted precursors serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .

- Method : The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .

- Results : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .

-

Synthesis of Block Copolymers

- Field : Polymer Science

- Application : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .

- Method : For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .

- Results : The primary parameters, for example concentration, and time that affect reaction were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .

-

Bromomethylation of Thiols

- Field : Organic Chemistry

- Application : Bromomethyl sulfides are useful building blocks in organic synthesis . They can be prepared through an efficient bromomethylation of thiols .

- Method : The bromomethylation of thiols is carried out using paraformaldehyde and HBr/AcOH . This method minimizes the generation of highly toxic byproducts .

- Results : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability of this method .

-

Synthesis of Boronic Acid-Functionalized Benzyl Viologen

- Field : Organic Chemistry

- Application : 2-(Bromomethyl)phenylboronic acid can be used to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . o-BBV finds its application as a chemosensor to sense glucose in aqueous water .

- Method : The synthesis involves the reaction of 2-(Bromomethyl)phenylboronic acid with 4,4′-bipyridine .

- Results : The resulting o-BBV can be used as a chemosensor to sense glucose in aqueous water .

-

Synthesis of Dibenzodithia and Benzothiaazacrown Ethers

- Field : Organic Chemistry

- Application : Bromomethyl derivatives are used in the synthesis of dibenzodithia and benzothiaazacrown ethers . These ethers are synthesized via the aromatization of 2-alkylthio (arylthio)cyclohexanes during bromination .

- Method : The synthesis involves the reaction of 2-alkylthio (arylthio)cyclohexanes with a bromenium ion source .

- Results : The resulting dibenzodithia and benzothiaazacrown ethers can be used in various applications, including as ligands in coordination chemistry .

-

Manufacture of Pharmaceuticals and Crown Ethers

- Field : Pharmaceutical Chemistry

- Application : 2-Bromoethyl ether, an organobromine compound that is also an ether, is used in the manufacture of pharmaceuticals and crown ethers .

- Method : The specific methods of application or experimental procedures would depend on the specific pharmaceutical or crown ether being synthesized .

- Results : The resulting pharmaceuticals and crown ethers have a wide range of applications, including in medicine and materials science .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(bromomethyl)-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSXTMDDYSZTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591630 | |

| Record name | 2-(Bromomethyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-2,3-dihydro-1H-indene | |

CAS RN |

348080-87-5 | |

| Record name | 2-(Bromomethyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)